5-Bromo-1-benzofuran-2-sulfonyl fluoride
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Overview
Description
5-Bromo-1-benzofuran-2-sulfonyl fluoride: is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and a sulfonyl fluoride group in its structure makes this compound particularly interesting for synthetic and pharmaceutical applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-bromo-1-benzofuran-2-sulfonyl fluoride, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects . This suggests that this compound may interact with its targets to inhibit cell growth, potentially through mechanisms such as enzyme inhibition or interference with cellular signaling pathways.
Biochemical Pathways
For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell growth and proliferation
Pharmacokinetics
The compound’s biological activities suggest that it is likely to be bioavailable and able to reach its cellular targets .
Result of Action
The result of the action of this compound is likely to be a reduction in cell growth, given its demonstrated cell growth inhibitory effects . This could result in a variety of molecular and cellular effects, depending on the specific cells and pathways targeted by the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzofuran-2-sulfonyl fluoride typically involves the bromination of benzofuran followed by sulfonylation. One common method is the bromination of benzofuran using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 5-bromo-benzofuran is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-benzofuran-2-sulfonyl fluoride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl boronic acid.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted benzofuran derivative.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
Chemistry: 5-Bromo-1-benzofuran-2-sulfonyl fluoride is used as a building block in organic synthesis, particularly in the construction of complex benzofuran derivatives with potential biological activities .
Biology and Medicine: The compound’s derivatives have been studied for their anticancer, antibacterial, and antiviral properties. For instance, benzofuran derivatives have shown significant cell growth inhibitory effects in various cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl fluoride: This compound also contains a bromine atom and a sulfonyl fluoride group but differs in the substitution pattern on the benzene ring.
5-Bromo-1-benzofuran: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
Uniqueness: 5-Bromo-1-benzofuran-2-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-1-benzofuran-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTWXMKKQPYWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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